molecular formula C9H11BrN2Si B13693396 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine

Cat. No.: B13693396
M. Wt: 255.19 g/mol
InChI Key: KWLZDUMSZSENOR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a brominated pyrimidine derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The bromine atom at position 5 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the TMS-ethynyl group provides steric protection and modulates electronic properties .

Properties

Molecular Formula

C9H11BrN2Si

Molecular Weight

255.19 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C9H11BrN2Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,1-3H3

InChI Key

KWLZDUMSZSENOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=N1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine typically starts from 5-bromo-2-halopyrimidines, such as 5-bromo-2-iodopyrimidine, which undergoes ethynylation with a trimethylsilyl-protected acetylene source. The trimethylsilyl group serves both as a protecting group for the ethynyl moiety and as a handle for further synthetic transformations.

Ethynylation via Sonogashira Coupling

A common and efficient method involves the Sonogashira cross-coupling reaction between 5-bromo-2-iodopyrimidine and trimethylsilylacetylene. This palladium-catalyzed coupling proceeds under mild conditions and affords the target compound with high purity and yield.

  • Starting Material: 5-Bromo-2-iodopyrimidine
  • Reagents: Trimethylsilylacetylene, Pd catalyst, CuI co-catalyst, base (e.g., triethylamine or diisopropylethylamine)
  • Solvent: Typically polar aprotic solvents like DMF or THF
  • Conditions: Room temperature to moderate heating
  • Outcome: Formation of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine with high selectivity

This method is widely used due to its operational simplicity and scalability, making it suitable for both laboratory and industrial applications.

Alternative One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

A novel and efficient one-step synthesis of 5-bromo-2-substituted pyrimidine compounds, including derivatives like 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine, has been reported using 2-bromomalonaldehyde and amidine compounds as starting materials. This method is notable for its simplicity, safety, cost-effectiveness, and suitability for scale-up.

  • Raw Materials: 2-Bromomalonaldehyde and amidine derivatives
  • Solvent: Glacial acetic acid (acts as both solvent and acid catalyst)
  • Additives: 3A molecular sieves to maintain dryness
  • Reaction Conditions:
    • Initial cooling to 0°C for reagent mixing
    • Gradual heating to 80°C during dropwise addition of amidine hydrochloride in acetic acid
    • Final heating at 100°C for 5–8 hours with HPLC monitoring until completion
  • Work-up: Cooling, water addition, filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, brine wash, drying, and vacuum drying
  • Yields: Moderate (33–43%) depending on the substituent on the amidine (e.g., methyl or phenyl groups)

This method avoids hazardous reagents like dimethylzinc or trimethylaluminum, which are pyrophoric and difficult to handle on a large scale. It also circumvents expensive starting materials such as 5-aminopyrimidine and reduces the need for chromatographic purification steps, thus lowering costs and simplifying operations.

Summary of Synthesis Routes

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Sonogashira Coupling 5-Bromo-2-iodopyrimidine Trimethylsilylacetylene, Pd, CuI, base Mild heating, polar aprotic solvent High (>70%) High selectivity, well-established, scalable Requires Pd catalyst, sensitive reagents
One-step Reaction with Amidines 2-Bromomalonaldehyde + amidine Glacial acetic acid, 3A molecular sieves 0°C to 100°C, 5–8 hours Moderate (33–43%) Simple, safe, low cost, scalable Moderate yield, longer reaction time
Dimethylzinc or Trimethylaluminum route 5-Bromo-2-iodopyrimidine Dimethylzinc or trimethylaluminum Air-sensitive, pyrophoric reagents Variable Potentially direct alkylation High risk, not suitable for scale-up
Diazotization and Bromination 5-Aminopyrimidine Diazotizing agents, bromine Multi-step, expensive starting materials Variable Established method Expensive, multi-step, costly

Detailed Research Outcomes and Characterization

One-Step Amidine Method Characterization

  • Example 1: Preparation of 2-methyl-5-bromopyrimidine

    • HNMR (400 MHz, CDCl3): δ 8.68 (s, 2H), 2.69 (s, 3H)
    • MS (M+H)+: 173.21
    • Yield: 43%
    • Reaction time: 5 hours at 100°C
    • Purity confirmed by HPLC monitoring
  • Example 2: Preparation of 5-bromo-2-phenylpyrimidine

    • HNMR (400 MHz, CDCl3): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)
    • MS (M+H)+: 234.98
    • Yield: 33%
    • Reaction time: 8 hours at 100°C
    • Purity confirmed by HPLC

These data confirm the successful synthesis of correctly structured 5-bromo-2-substituted pyrimidines, which can be further transformed into 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine via ethynylation.

Further Functionalization

The trimethylsilyl group in 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine can be selectively removed or modified to introduce various functional groups, enhancing its utility in drug design and material science. The bromine atom also allows for further substitution reactions, expanding the compound's chemical space.

Chemical Reactions Analysis

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles or electrophiles depending on the desired transformation

Scientific Research Applications

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl-ethynyl group can act as a reactive site for further chemical modifications, while the bromine atom can participate in halogen bonding or other interactions with biological molecules. The pathways involved in its mechanism of action are typically related to the inhibition or activation of specific enzymes or receptors, leading to changes in cellular processes or signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key compounds compared :

5-Amino-2-[(trimethylsilyl)ethynyl]pyrimidine (amino substitution at position 5)

5-Bromo-2-chloro-4-(methylthio)pyrimidine (additional chloro and methylthio groups)

5-Bromo-2-cyclopropylpyrimidine (cyclopropyl substituent at position 2)

Table 1: Structural and Property Comparison
Compound Name Molecular Formula CAS Number Key Substituents LogP (Predicted) Molecular Weight
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine C9H11BrN2Si Not explicitly listed Br (C5), TMS-ethynyl (C2) ~2.8* 285.18 g/mol
5-Bromo-2-ethynylpyrimidine C6H3BrN2 CID 40148038 Br (C5), ethynyl (C2) 1.46 181.95 g/mol
5-Amino-2-[(trimethylsilyl)ethynyl]pyrimidine C9H13N3Si 2243974-50-5 NH2 (C5), TMS-ethynyl (C2) ~1.2* 215.30 g/mol
5-Bromo-2-chloro-4-(methylthio)pyrimidine C5H4BrClN2S Not explicitly listed Br (C5), Cl (C2), SCH3 (C4) ~2.5* 259.52 g/mol
5-Bromo-2-cyclopropylpyrimidine C7H7BrN2 Not explicitly listed Br (C5), cyclopropyl (C2) ~2.1* 199.05 g/mol

*LogP values estimated based on substituent contributions (TMS increases hydrophobicity; polar groups like NH2 reduce LogP).

Physical and Spectral Properties

  • 5-Bromo-2-ethynylpyrimidine :
    • Exact mass: 181.947952 g/mol; Vapour pressure: 0.0±0.6 mmHg at 25°C .
  • 5-Bromo-2-cyclopropylpyrimidine :
    • LC-MS: m/z 199/201 (M+1); NMR: δ 8.61 (s, 2H, pyrimidine-H), 2.30–2.18 (m, 1H, cyclopropyl), 1.15–1.10 (m, 4H, cyclopropyl) .

Biological Activity

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, synthesis methods, and relevant research findings.

Structural Overview

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position. This specific arrangement enhances its reactivity and stability, making it suitable for various chemical transformations. The molecular formula is C₁₁H₁₃BrN₂Si, with a molecular weight of 255.19 g/mol.

Interaction with Biological Targets

Research indicates that 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine can interact with various biological molecules, influencing their activity. Its structure allows it to act as a pharmacophore, which may lead to applications in drug design aimed at developing new therapeutic agents. The presence of the trimethylsilyl group enhances reactivity, facilitating further chemical modifications that can yield derivatives with improved biological profiles.

Potential Applications:

  • Antiviral Activity: Preliminary studies suggest that compounds similar to 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine exhibit antiviral properties, particularly against viruses like HIV and HCV. These compounds can inhibit viral replication by targeting specific viral enzymes .
  • Antimalarial Activity: Structural analogs have been explored for their potential to inhibit Plasmodium falciparum, the parasite responsible for malaria. Modifications to the pyrimidine scaffold have shown varying degrees of efficacy in preliminary assays .

Synthesis Methods

The synthesis of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine typically involves palladium-catalyzed cross-coupling reactions, which allow for high yields and purity. The method is advantageous for both laboratory and industrial applications, enabling the production of this compound for further biological testing .

Case Study 1: Antiviral Properties

A study examined several pyrimidine derivatives for their antiviral activity against HIV. Among them, a compound structurally related to 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine demonstrated significant inhibition of viral replication with an EC₅₀ value of approximately 3.98 μM, indicating its potential as a lead compound for further development .

Case Study 2: Antimalarial Efficacy

In another investigation focused on antimalarial activity, derivatives of pyrimidines were synthesized and tested against P. falciparum. Although 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine itself was not directly tested, related compounds showed promising results in inhibiting the growth of the malaria parasite, suggesting that modifications to this scaffold could yield effective antimalarial agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine Pyrimidine ring with bromine and trimethylsilyl groupPotential antiviral and antimalarial effects
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine Similar structure but with tert-butyldimethylsiloxyVarying stability and reactivity profiles
5-Ethynylpyrimidine Lacks trimethylsilyl groupLess reactive; potential for different applications
5-Bromo-2-(trimethylsilyl)furan Furan ring instead of pyrimidineAltered electronic properties

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